N-[2-(4-fluorophenyl)ethyl]cyclopropanamine
Overview
Description
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine is a chemical compound with the CAS Number: 625435-16-7 . It has a molecular weight of 179.24 and is also known as Benzeneethanamine, N-cyclopropyl-4-fluoro- .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers or technical documents related to this compound .
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A compound with a structure incorporating elements similar to N-[2-(4-fluorophenyl)ethyl]cyclopropanamine demonstrated high affinity and oral activity as a neurokinin-1 (h-NK(1)) receptor antagonist. It showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential for treating these conditions (Harrison et al., 2001).
Anticancer Activity
A new derivative synthesized using a structure related to this compound exhibited potent cytotoxic activity against human cancer cell lines and displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent (Riadi et al., 2021).
Acetylcholinesterase Inhibition
Research on compounds structurally related to this compound has shown potential as potent acetylcholinesterase inhibitors. One study developed a rapid and selective bioanalytical method for quantitative measurement of a novel molecule with potent acetylcholinesterase inhibition property, suggesting applications in treating diseases like Alzheimer's (Nemani et al., 2018).
Monoamine Oxidase Inhibition
A related compound demonstrated inhibition of monoamine oxidase (MAO) in vitro and in vivo, suggesting potential applications in treating conditions associated with MAO activity (Fuller, 1968).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-8-13-11-5-6-11/h1-4,11,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDGRXSBVMPMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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